

Spectroscopic Analysis of 6,7-Epidrospirenone: A Technical Overview

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Compound of Interest

Compound Name: 6,7-Epidrospirenone

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[City, State] – [Date] – **6,7-Epidrospirenone**, a known impurity of the synthetic progestin Drospirenone, is a critical compound for monitoring in the manufacturing and quality control of pharmaceutical products. This technical guide provides a summary of the available spectroscopic data for **6,7-Epidrospirenone** (also known as Drospirenone Impurity K) and outlines the general experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals.

Compound Identification

Property	Value	Source
Systematic Name	Spiro[17H-dicyclopropa[6,7:15,16]cyclopenta[a]phenanthrene-17,2'(5'H)-furan]-3,5'(2H)-dione, 1,3',4',6,7,8,9,10,11,12,13,14,15,16,20,21-hexadecahydro-10,13-dimethyl-	[1][2]
Synonyms	6 α ,7 α -Drospirenone, Drospirenone EP Impurity K	[3]
Molecular Formula	C ₂₄ H ₃₀ O ₃	[1][2]
Molecular Weight	366.49 g/mol	[1]
CAS Number	889652-31-7	[3]

Spectroscopic Data Summary

Detailed, publicly available spectroscopic data for **6,7-Epidrospirenone** is limited.

Characterization data is typically provided with the sale of certified reference standards but is not commonly found in open literature. The following tables represent the expected type of data that would be generated for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

NMR spectroscopy is essential for the structural elucidation of **6,7-Epidrospirenone**. The following is a placeholder for typical ¹H and ¹³C NMR data.

Table 1: Predicted ¹H NMR Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not available			

Table 2: Predicted ^{13}C NMR Data

Chemical Shift (ppm)	Assignment
Data not available	

Infrared (IR) Spectroscopy Data (Predicted)

IR spectroscopy helps to identify the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Functional Group Assignment
~1740	Strong	C=O (γ -lactone)
~1680	Strong	C=O (α,β -unsaturated ketone)
~1620	Medium	C=C (alkene)
~3000-2850	Medium	C-H (aliphatic)

Mass Spectrometry (MS) Data (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: Predicted Mass Spectrometry Data

m/z	Ion Type
366.22	$[\text{M}]^+$ (Exact Mass)
367.23	$[\text{M}+\text{H}]^+$
389.21	$[\text{M}+\text{Na}]^+$

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound such as **6,7-Epidrospirenone**.

NMR Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
- Sample Preparation: A few milligrams of the **6,7-Epidrospirenone** reference standard are dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Data Acquisition:
 - ¹H NMR: Standard proton spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - ¹³C NMR: Proton-decoupled carbon spectra are acquired. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.
 - 2D NMR: COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments are conducted to establish connectivity and aid in the complete assignment of proton and carbon signals.

IR Spectroscopy

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Sample Preparation: The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or by preparing a KBr (potassium bromide) pellet.
- Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

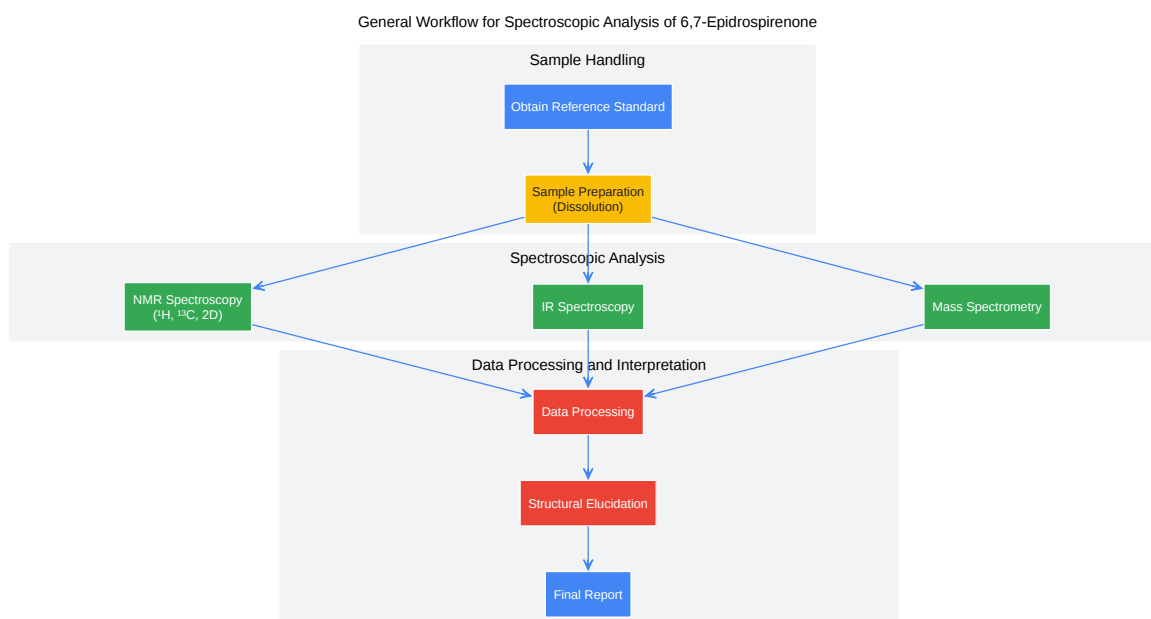
Mass Spectrometry

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source (e.g., ESI, APCI).

- **Sample Preparation:** The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer, often via a liquid chromatography (LC) system.
- **Data Acquisition:** Mass spectra are acquired in both positive and negative ion modes to determine the molecular ion and fragmentation patterns.

Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic characterization of a pharmaceutical impurity like **6,7-Epidrospirenone** is illustrated below.



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Caption: Workflow for the spectroscopic analysis of **6,7-Epidrospirenone**.

Conclusion

The definitive spectroscopic characterization of **6,7-Epidrospirenone** is crucial for the quality control of Drospirenone-containing pharmaceuticals. While detailed public data is scarce, the methodologies outlined in this guide provide a standard framework for obtaining the necessary NMR, IR, and MS data for the structural confirmation and purity assessment of this compound. For definitive analysis, it is recommended to obtain a certified reference standard from a reputable supplier who can provide a complete certificate of analysis with detailed spectroscopic data.

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References

- 1. GSRS [precision.fda.gov]
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- To cite this document: BenchChem. [Spectroscopic Analysis of 6,7-Epidrospirenone: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b601941#spectroscopic-data-of-6-7-epidrospirenone-nmr-ir-ms\]](https://www.benchchem.com/product/b601941#spectroscopic-data-of-6-7-epidrospirenone-nmr-ir-ms)

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